1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea
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Description
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Affinity for Human β-Amyloid Plaques
A study by Cai et al. (2007) explored the synthesis of imidazo[1,2-a]pyridin derivatives, focusing on their affinity toward human Aβ plaques. This research is significant for its implications in developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease (Cai et al., 2007).
Antiulcer Agent Research
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents. Their work highlights the diverse potential of imidazo[1,2-a]pyridine derivatives in medical applications (Starrett et al., 1989).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported on the one-pot synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating their effectiveness as fluorescent probes for mercury ion detection. This research offers potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).
Orthogonal Synthesis of Polyfunctionalized Pyrroles and Thiophenes
Cheng et al. (2010) explored the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes using imidazo[1,5-a]pyridine derivatives. This work contributes to the field of organic synthesis, offering new methods for creating complex molecules (Cheng et al., 2010).
Catalytic Properties in Ruthenium Complexes
Mejuto et al. (2015) discussed the preparation of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, demonstrating their catalytic activity in the reduction of ketones and aldehydes. This research opens up possibilities for new catalysts in chemical reactions (Mejuto et al., 2015).
Properties
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-22(14-16-13-20-18-6-4-5-11-23(16)18)19(24)21-12-15-7-9-17(25-2)10-8-15/h4-11,13H,3,12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBIWBBSNAHRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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